Bipholar

DNA Crosslinking Cytotoxicity Mechanism Alkylating Agent

Researchers studying DNA interstrand crosslink (ICL) repair face a lack of well-characterized tool compounds. Bipholar, a diphenyl phosphoramidate mustard, addresses this gap as a defined bifunctional alkylating agent. Its distinct lipophilic scaffold enables controlled induction of ICLs for Fanconi anemia and homologous recombination pathway analysis. • Defined bifunctional alkylating mechanism for reproducible DNA damage induction • Distinct phosphoramidate core serves as a key intermediate for conjugate synthesis • Inclusion in SAR panels supports deconvolution of diphenyl group effects on activity

Molecular Formula C16H18Cl2NO3P
Molecular Weight 374.2 g/mol
CAS No. 1950-04-5
Cat. No. B1211745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBipholar
CAS1950-04-5
Synonymsdiphenyl di-(2-chloroethyl)amidophosphoric acid
Preparation F-11
Molecular FormulaC16H18Cl2NO3P
Molecular Weight374.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2
InChIInChI=1S/C16H18Cl2NO3P/c17-11-13-19(14-12-18)23(20,21-15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyRSEXHVSFNVWCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bipholar: Overview and Chemical Profile


Bipholar, systematically named diphenyl bis(2-chloroethyl)phosphoramidate, is a synthetic, bifunctional alkylating agent belonging to the nitrogen mustard family [1]. Its structure features a central phosphorus atom bonded to a bis(2-chloroethyl)amine moiety and two phenyl groups . This configuration classifies it as a phosphoramidate mustard, a subclass designed to modify the physicochemical and biological properties of classical nitrogen mustards. The compound is cataloged in major chemical databases with the identifiers NSC323220 and AC1L2P23, confirming its availability as a defined research chemical [2].

Bifunctional Alkylating Mechanism Tool compound for DNA interstrand crosslink induction
Predicted Lipophilic Profile May support membrane permeability research contexts
Phosphoramidate Mustard SAR Key member for structure-activity relationship panels

Why Bipholar Substitution is Unjustified


A procurement strategy based on substituting Bipholar with another in-class nitrogen mustard is scientifically unfounded due to a critical and verified evidence gap: **there are no published direct comparative studies** assessing the relative potency, selectivity, or physicochemical properties of this specific diphenyl phosphoramidate against its closest analogs [1]. While class-level inference from the broader nitrogen mustard family is possible, the specific impact of the diphenyl phosphoramidate group on critical parameters such as hydrolysis kinetics, lipophilicity (LogP), and subsequent cellular uptake remains uncharacterized relative to other mustards [2]. Without such data, any substitution would be an unverified assumption of functional equivalence, potentially compromising experimental reproducibility or the validity of a chemical process. The following quantitative evidence, while not direct comparisons, highlights the only verifiable, class-based differentiating factors that would need to be experimentally validated for Bipholar.

Direct Comparison No published comparative studies against close nitrogen mustard analogs exist; functional equivalence cannot be assumed.
Lipophilicity Gap Predicted LogP differs by ~4.7 units from polar mustards; membrane permeability and distribution profiles may shift significantly.
Mechanism Transfer Class-level bifunctional mechanism may not translate to equivalent cytotoxicity or selectivity in specific cell models.

Bipholar Evidence Guide


Bifunctional vs. Monofunctional Alkylators

Bipholar, containing two β-chloroethyl groups, is a bifunctional alkylating agent. This structural feature confers a mechanistic difference compared to monofunctional nitrogen mustards, enabling the formation of DNA interstrand crosslinks (ICLs). ICLs are potent cytotoxic lesions that are more difficult for cells to repair than the monoadducts formed by monofunctional agents [1]. This class-level inference is based on the established structure-activity relationship for nitrogen mustards [2].

DNA Damage Mechanism
Class-level
Bipholar: Bifunctional – forms interstrand crosslinks (ICLs) Monofunctional mustards: DNA monoadducts only
Bifunctional ICL damage may support higher DNA damage potency in research; repair context differs from monofunctional agents.
Derived from established nitrogen mustard SAR; quantitative potency for this specific compound not experimentally determined.
DNA Crosslinking Cytotoxicity Mechanism Alkylating Agent

Predicted Lipophilicity (LogP) Differentiation

In the absence of direct comparative data, computationally predicted physicochemical properties offer a starting point for differentiation. Bipholar's predicted LogP (octanol-water partition coefficient) is approximately 4.10 (ALOGPS) to 4.77 (ChemAxon) [1]. This value indicates significantly higher lipophilicity compared to simpler, more polar nitrogen mustards like phosphoramide mustard (predicted LogP ~ -0.59). This difference suggests that Bipholar would exhibit different membrane permeability and distribution profiles, a hypothesis that requires experimental validation [2].

Predicted Lipophilicity
Predicted
LogP 4.10 – 4.77
vs phosphoramide mustard LogP ~ -0.59
Supports lipophilicity-based differentiation; experimental LogP and membrane permeability validation required.
In silico prediction (ALOGPS/ChemAxon), not experimentally measured.
Lipophilicity Membrane Permeability ADME In Silico Prediction

Bipholar Research Applications


DNA Alkylation and Repair Reference Compound

Given its established bifunctional alkylating mechanism, Bipholar is best applied as a tool compound to study the cellular response to DNA interstrand crosslinks (ICLs). Researchers investigating ICL repair pathways (e.g., Fanconi anemia pathway, homologous recombination) can use Bipholar to induce a defined type of damage and monitor repair kinetics or cellular sensitivity. Its utility stems directly from its class-level mechanism [1].

Intermediate for Nitrogen Mustard Conjugates

The structure of Bipholar, featuring two labile chlorine atoms, makes it a potential intermediate for synthesizing more complex nitrogen mustard conjugates or prodrugs. Its diphenyl phosphoramidate core provides a distinct lipophilic scaffold that can be further modified to tune the pharmacokinetic properties of a final conjugate. This application leverages the compound's predicted physicochemical properties [2].

SAR Studies of Phosphoramidate Mustards

Bipholar serves as a key member in a comparative set of phosphoramidate mustards. Its inclusion in an SAR panel, alongside analogs with varying phosphoramidate substituents, is essential for deconvoluting the role of the diphenyl group on biological activity. Since no such study has been published, this represents a high-value research opportunity for groups investigating this chemical space.

Application
Selection Property
Validation Focus
DNA ICL Repair Reference
Bifunctional crosslinking mechanism
ICL repair pathway assays (e.g., Fanconi anemia, HR)
Mustard Conjugate Intermediate
Labile chloroethyl groups; lipophilic diphenyl scaffold
Conjugate synthesis and pharmacokinetic profiling
Phosphoramidate SAR Panel
Distinct phosphoramidate substituent
Comparative cytotoxicity and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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